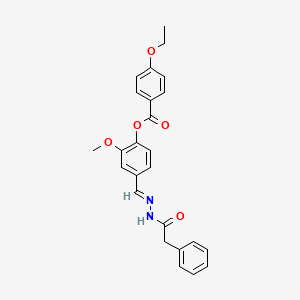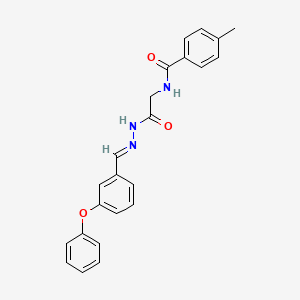![molecular formula C24H19Br2N3O3S B12013401 N-(2,6-dibromo-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide CAS No. 618880-49-2](/img/structure/B12013401.png)
N-(2,6-dibromo-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-dibromo-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structural features, including bromine atoms, a quinazolinone core, and a sulfanylacetamide linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
合成路线和反应条件
N-(2,6-二溴-4-甲基苯基)-2-{[3-(4-甲氧基苯基)-4-氧代-3,4-二氢喹唑啉-2-基]硫代}乙酰胺的合成通常涉及多个步骤:
喹唑啉酮核心的形成: 喹唑啉酮核心可以通过在酸性或碱性条件下,将邻氨基苯甲酸衍生物与适当的醛或酮缩合来合成。
硫代基团的引入: 硫代基团通过亲核取代反应引入,其中硫醇与合适的亲电试剂反应。
溴化: 在受控条件下,使用溴或溴化试剂(如 N-溴代琥珀酰亚胺 (NBS))对芳香环进行溴化,以实现选择性溴化。
最终偶联: 最后一步涉及通过酰胺键形成,将喹唑啉酮衍生物与溴化的芳香胺偶联,通常使用 EDCI(1-乙基-3-(3-二甲氨基丙基)碳二亚胺)和 HOBt(1-羟基苯并三唑)等偶联试剂。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以确保高产率和纯度。这包括扩大反应规模、优化反应时间和温度,以及采用高效的纯化技术,例如重结晶或色谱法。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在硫代基团上,导致形成亚砜或砜。
还原: 还原反应可以针对喹唑啉酮核心或溴化的芳香环,可能改变化合物的电子性质。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢 (H₂O₂) 和间氯过氧苯甲酸 (m-CPBA)。
还原: 通常使用硼氢化钠 (NaBH₄) 或氢化铝锂 (LiAlH₄) 等还原剂。
取代: 在碱性条件下,可以使用胺、硫醇或醇盐等亲核试剂来取代溴原子。
主要产物
氧化: 亚砜和砜。
还原: 还原的喹唑啉酮衍生物或脱卤产物。
取代: 根据所用亲核试剂的不同,各种取代衍生物。
科学研究应用
化学
在化学方面,研究该化合物是为了了解其独特的结构性质和反应性。它作为模型化合物,用于了解喹唑啉酮衍生物的行为及其与其他化学实体的相互作用。
生物学
在生物学方面,N-(2,6-二溴-4-甲基苯基)-2-{[3-(4-甲氧基苯基)-4-氧代-3,4-二氢喹唑啉-2-基]硫代}乙酰胺作为潜在的酶抑制剂或受体调节剂进行研究。其结构特征表明它可以与各种生物靶标相互作用,使其成为药物开发的候选药物。
医药
在药物化学方面,探索该化合物以了解其潜在的治疗应用。它可能具有抗炎、抗癌或抗菌活性,使其成为药物发现中宝贵的先导化合物。
工业
在工业方面,该化合物可用于开发新材料或作为合成更复杂分子的中间体。其独特的性质也可能使其适用于催化或作为特种化学品的应用。
作用机制
N-(2,6-二溴-4-甲基苯基)-2-{[3-(4-甲氧基苯基)-4-氧代-3,4-二氢喹唑啉-2-基]硫代}乙酰胺的作用机制可能涉及与特定分子靶标(如酶或受体)的相互作用。喹唑啉酮核心可以模拟天然底物或抑制剂,使化合物能够调节生物通路。溴原子和硫代基团可以增强与这些靶标的结合亲和力或选择性。
相似化合物的比较
类似化合物
- N-(2,6-二氯-4-甲基苯基)-2-{[3-(4-甲氧基苯基)-4-氧代-3,4-二氢喹唑啉-2-基]硫代}乙酰胺
- N-(2,6-二氟-4-甲基苯基)-2-{[3-(4-甲氧基苯基)-4-氧代-3,4-二氢喹唑啉-2-基]硫代}乙酰胺
独特性
与类似化合物相比,N-(2,6-二溴-4-甲基苯基)-2-{[3-(4-甲氧基苯基)-4-氧代-3,4-二氢喹唑啉-2-基]硫代}乙酰胺的独特性在于存在溴原子,它可以显着影响其化学反应性和生物活性。溴原子比氯或氟更大且极化性更强,可能导致与生物靶标和试剂的相互作用特征不同。
这份详细概述提供了对 N-(2,6-二溴-4-甲基苯基)-2-{[3-(4-甲氧基苯基)-4-氧代-3,4-二氢喹唑啉-2-基]硫代}乙酰胺的全面了解,重点介绍了其在化学和生物研究领域中的合成、反应性、应用和独特性。
属性
CAS 编号 |
618880-49-2 |
|---|---|
分子式 |
C24H19Br2N3O3S |
分子量 |
589.3 g/mol |
IUPAC 名称 |
N-(2,6-dibromo-4-methylphenyl)-2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C24H19Br2N3O3S/c1-14-11-18(25)22(19(26)12-14)28-21(30)13-33-24-27-20-6-4-3-5-17(20)23(31)29(24)15-7-9-16(32-2)10-8-15/h3-12H,13H2,1-2H3,(H,28,30) |
InChI 键 |
HLQYUXPUUBEEPY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)Br)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B12013341.png)

![(2E)-2-(1,3-Benzothiazol-2-YL)-3-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2-propenenitrile](/img/structure/B12013352.png)
![N-(2-chlorophenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12013359.png)






![N'-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-N-(2,5-dichlorophenyl)oxamide](/img/structure/B12013409.png)


